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molecular formula C14H11ClN2O B1615576 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole CAS No. 3156-18-1

2-[(4-chlorophenoxy)methyl]-1H-benzimidazole

Cat. No. B1615576
M. Wt: 258.7 g/mol
InChI Key: ITCRYYSSWFKZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859780B2

Procedure details

A suspension of phenylene diamine (10.8 g, 0.1 mol) and 4-chlorophenoxyacetic acid (18.66 g, 0.1 mol) in 4M HCl (150 mL) was refluxed overnight under Ar. The reaction mixture was then cooled in an ice bath. The solid was collected and washed with H2O (150 mL). To the solid was added MeOH (100 mL), CH2Cl2 (400 mL) and 20% aqueous NaOH (300 mL). After stirring for 30 min, the organic phase was separated, filtered through phase separation filter paper, and concentrated in vacuo to give a solid. This solid was triturated with hexanes (150 mL), collected, washed with hexanes (100 mL), and dried to give 17.5 g (68%) of 52 as a pink solid. The HPLC analysis showed a purity of 100%. 1H NMR (60 MHz, d6-DMSO): δ 11.5 (br s, 1H), 6.9-7.5 (m, 8H), 5.3 (s, 2H).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
18.66 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[Cl:9][C:10]1[CH:20]=[CH:19][C:13]([O:14][CH2:15][C:16](O)=O)=[CH:12][CH:11]=1>Cl>[N:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[NH:8][C:16]=1[CH2:15][O:14][C:13]1[CH:19]=[CH:20][C:10]([Cl:9])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
18.66 g
Type
reactant
Smiles
ClC1=CC=C(OCC(=O)O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight under Ar
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with H2O (150 mL)
ADDITION
Type
ADDITION
Details
To the solid was added MeOH (100 mL), CH2Cl2 (400 mL) and 20% aqueous NaOH (300 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
FILTRATION
Type
FILTRATION
Details
filtered through phase separation
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
This solid was triturated with hexanes (150 mL)
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with hexanes (100 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)COC2=CC=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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